ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride
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Overview
Description
Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is significant due to its applications in various fields such as organic synthesis, pharmaceuticals, and agrochemicals .
Mechanism of Action
Target of Action
Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride, also known as 5-Amino-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester hydrochloride, is a potent agonist of GPR109b . GPR109b is a receptor that plays a significant role in various biological processes.
Mode of Action
The compound interacts with its target, the GPR109b receptor, by binding to it. This binding triggers a series of biochemical reactions that lead to the activation of the receptor . The exact nature of these interactions and the resulting changes are still under investigation.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific biological process in which the GPR109b receptor is involved. Given the compound’s agonistic action on the receptor, it can potentially modulate the receptor’s activity and influence the associated biological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other molecules, and temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include refluxing in ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and solvents like ethanol or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Shares the pyrazole core structure but lacks the ethyl carboxylate group.
Ethyl 3-amino-1H-pyrazole-5-carboxylate: Similar structure but without the methyl group at position 1.
1-Methyl-3-amino-1H-pyrazole-5-carboxylate: Similar structure but without the ethyl group at position 5.
Uniqueness
Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
ethyl 5-amino-2-methylpyrazole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-3-12-7(11)5-4-6(8)9-10(5)2;/h4H,3H2,1-2H3,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGAXPOOROQXLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197228-34-4 |
Source
|
Record name | ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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